molecular formula C19H21NO4 B5158993 methyl 2-[(4-butoxybenzoyl)amino]benzoate

methyl 2-[(4-butoxybenzoyl)amino]benzoate

Cat. No. B5158993
M. Wt: 327.4 g/mol
InChI Key: ADOVSKROJYNNLX-UHFFFAOYSA-N
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Description

Methyl 2-[(4-butoxybenzoyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-L-phenylalanine methyl ester and is widely used in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of methyl 2-[(4-butoxybenzoyl)amino]benzoate is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in the synthesis of proteins and peptides. By inhibiting these enzymes, methyl 2-[(4-butoxybenzoyl)amino]benzoate can prevent the formation of certain proteins and peptides, which can have a variety of biological effects.
Biochemical and Physiological Effects:
Methyl 2-[(4-butoxybenzoyl)amino]benzoate has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, methyl 2-[(4-butoxybenzoyl)amino]benzoate has been shown to improve insulin sensitivity and glucose tolerance, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

Methyl 2-[(4-butoxybenzoyl)amino]benzoate has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively inhibit the activity of certain enzymes, which can be useful for studying the role of these enzymes in various biological processes. However, this compound can also have non-specific effects on other enzymes and proteins, which can complicate the interpretation of experimental results. Additionally, methyl 2-[(4-butoxybenzoyl)amino]benzoate is a relatively expensive compound, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of methyl 2-[(4-butoxybenzoyl)amino]benzoate. One potential direction is the development of new drugs and therapies based on this compound. Another direction is the study of the mechanism of action of methyl 2-[(4-butoxybenzoyl)amino]benzoate, which could lead to a better understanding of its biological effects. Additionally, the use of methyl 2-[(4-butoxybenzoyl)amino]benzoate in materials science could lead to the development of new materials with unique properties. Overall, the study of methyl 2-[(4-butoxybenzoyl)amino]benzoate has the potential to contribute to several fields of science and has many exciting future directions.

Synthesis Methods

The synthesis of methyl 2-[(4-butoxybenzoyl)amino]benzoate is a complex process that involves several steps. The first step is the protection of the amino group of L-phenylalanine with a Boc (tert-butoxycarbonyl) group. The second step involves the esterification of the carboxylic acid group of Boc-L-phenylalanine with methanol and sulfuric acid. The final step is the deprotection of the Boc group using trifluoroacetic acid, which results in the formation of methyl 2-[(4-butoxybenzoyl)amino]benzoate.

Scientific Research Applications

Methyl 2-[(4-butoxybenzoyl)amino]benzoate has several potential applications in scientific research. This compound is widely used in the synthesis of peptides and proteins, which are essential components of many biological processes. It is also used in the development of new drugs and therapies for various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, methyl 2-[(4-butoxybenzoyl)amino]benzoate has been studied for its potential applications in the field of materials science, where it can be used to create new materials with unique properties.

properties

IUPAC Name

methyl 2-[(4-butoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-4-13-24-15-11-9-14(10-12-15)18(21)20-17-8-6-5-7-16(17)19(22)23-2/h5-12H,3-4,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOVSKROJYNNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(4-butoxyphenyl)carbonyl]amino}benzoate

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